molecular formula C20H24N2O4 B12800743 Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate CAS No. 33080-10-3

Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate

Cat. No.: B12800743
CAS No.: 33080-10-3
M. Wt: 356.4 g/mol
InChI Key: FQGOJQULFZTQTO-UHFFFAOYSA-N
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Description

Ethyl 2-spiro[1,3-dioxolane-2,11’-9,15-diazatetracyclo[103102,1003,8]hexadeca-2(10),3,5,7-tetraene]-15’-ylacetate is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-spiro[1,3-dioxolane-2,11’-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15’-ylacetate typically involves multiple steps. One common method includes the condensation of chlorinated ethyl acetate with a suitable dioxolane derivative under basic conditions. This is followed by cyclization reactions to form the spiro structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-spiro[1,3-dioxolane-2,11’-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15’-ylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Ethyl 2-spiro[1,3-dioxolane-2,11’-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15’-ylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique mechanical characteristics.

Mechanism of Action

The mechanism of action of Ethyl 2-spiro[1,3-dioxolane-2,11’-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15’-ylacetate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6’-cyano-5’-oxo-2’,3’-dihydro-5’H-spiro[1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate
  • Ethyl 2-methyl-1,3-dioxolane-2-acetate
  • 2-Ethyl-2-methyl-1,3-dioxolane

Uniqueness

Ethyl 2-spiro[1,3-dioxolane-2,11’-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15’-ylacetate is unique due to its complex spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

CAS No.

33080-10-3

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate

InChI

InChI=1S/C20H24N2O4/c1-2-24-17(23)12-22-8-7-13-11-16(22)18-14-5-3-4-6-15(14)21-19(18)20(13)25-9-10-26-20/h3-6,13,16,21H,2,7-12H2,1H3

InChI Key

FQGOJQULFZTQTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC2CC1C3=C(C24OCCO4)NC5=CC=CC=C53

Origin of Product

United States

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